molecular formula C23H25N3O3S B254684 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide

4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide

Cat. No. B254684
M. Wt: 423.5 g/mol
InChI Key: LHTWEJKQEQPJSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide is not fully understood. It is thought to work by inhibiting the activity of protein kinases, which play a role in many cellular processes, including cell growth and division.
Biochemical and Physiological Effects:
Studies have shown that 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide has anti-inflammatory and anti-cancer properties. It has also been shown to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

One advantage of using 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide in lab experiments is that it is a synthetic compound, which means it can be easily produced in large quantities. However, one limitation is that more research is needed to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for research on 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide. One direction is to investigate its potential as an anti-cancer agent. Another direction is to study its effects on protein kinases and other cellular processes. Additionally, more research is needed to fully understand its biochemical and physiological effects.

Synthesis Methods

The synthesis of 4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide involves several steps. First, the starting material, 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophene, is reacted with ethyl chloroformate to form an intermediate. This intermediate is then reacted with 2-aminoethyl acrylate to form the desired compound.

Scientific Research Applications

4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide has potential applications in various scientific fields. It has been studied for its anti-inflammatory and anti-cancer properties. It has also been investigated as a potential inhibitor of protein kinases, which are involved in many cellular processes.

properties

Product Name

4-{2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethoxy}-N-cyclohexylbenzamide

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

4-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethoxy]-N-cyclohexylbenzamide

InChI

InChI=1S/C23H25N3O3S/c24-13-19-18-7-4-8-20(18)30-23(19)26-21(27)14-29-17-11-9-15(10-12-17)22(28)25-16-5-2-1-3-6-16/h9-12,16H,1-8,14H2,(H,25,28)(H,26,27)

InChI Key

LHTWEJKQEQPJSO-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C4=C(S3)CCC4)C#N

Origin of Product

United States

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